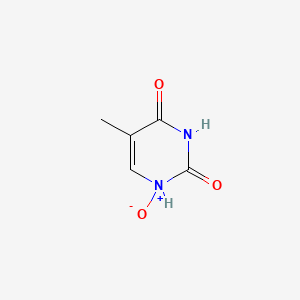
Thymine,1-oxide(7ci,8ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymine, 1-oxide (7CI, 8CI) is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. Its molecular formula is C5H6N2O3, and it has a molecular weight of 142.11274 . This compound is characterized by the presence of an oxide group attached to the thymine molecule, which can influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of Thymine, 1-oxide (7CI, 8CI) typically involves the oxidation of thymine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Thymine, 1-oxide (7CI, 8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the oxide group back to the original thymine structure.
Substitution: The oxide group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thymine, 1-oxide (7CI, 8CI) has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidation on nucleobases and their reactivity.
Biology: Research on DNA damage and repair mechanisms often involves thymine oxides to understand how cells respond to oxidative stress.
Medicine: Thymine oxides are studied for their potential role in mutagenesis and carcinogenesis, providing insights into cancer development and prevention.
Industry: It is used in the development of new materials and technologies that require specific nucleobase modifications
Mecanismo De Acción
The mechanism by which Thymine, 1-oxide (7CI, 8CI) exerts its effects involves its interaction with DNA and other cellular components. The oxide group can form reactive intermediates that interact with DNA, leading to strand breaks or mutations. These interactions can activate cellular repair pathways and influence gene expression .
Comparación Con Compuestos Similares
Thymine, 1-oxide (7CI, 8CI) can be compared with other oxidized nucleobases such as:
5-Hydroxymethyluracil: Another oxidized derivative of thymine, known for its role in epigenetic regulation.
5-Formyluracil: A thymine derivative involved in DNA demethylation processes.
Thymine, 1-oxide (7CI, 8CI) is unique due to its specific oxidation state and the resulting chemical properties, which make it a valuable tool for studying oxidative DNA damage and repair mechanisms .
Propiedades
Número CAS |
10501-88-9 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.114 |
Nombre IUPAC |
5-methyl-1-oxido-1H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-3-2-7(10)5(9)6-4(3)8/h2,7H,1H3,(H,6,8,9) |
Clave InChI |
BTHKNKBQTMYVER-UHFFFAOYSA-N |
SMILES |
CC1=C[NH+](C(=O)NC1=O)[O-] |
Sinónimos |
Thymine, 1-oxide (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















